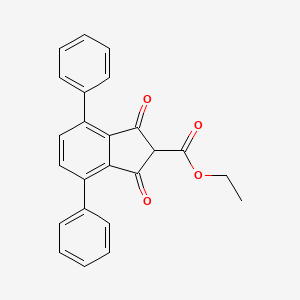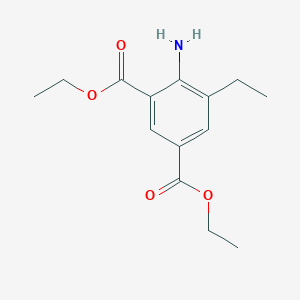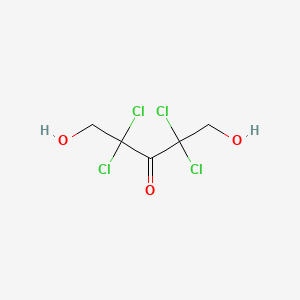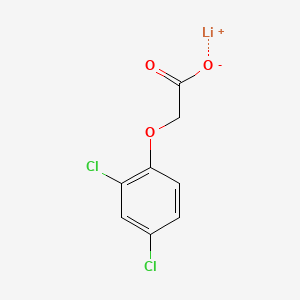![molecular formula C7H10Cl2 B11966115 2,2-Dichlorobicyclo[4.1.0]heptane CAS No. 13519-94-3](/img/structure/B11966115.png)
2,2-Dichlorobicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichlorobicyclo[4.1.0]heptane is a bicyclic organic compound with the molecular formula C7H10Cl2. It is characterized by a bicyclo[4.1.0]heptane framework with two chlorine atoms attached to the same carbon atom. This compound is of interest due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichlorobicyclo[4.1.0]heptane typically involves the reaction of cyclohexene with chloroform in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds through the formation of a dichlorocarbene intermediate, which adds to the double bond of cyclohexene to form the desired bicyclic product .
Procedure:
- A 2-liter, three-necked, round-bottomed flask is equipped with a sealed mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.
- The system is flushed with nitrogen, and 126 g of potassium tert-butoxide and 1.2 liters of pentane are added.
- The stirred suspension is cooled to 0–5°C with an ice bath, and 90 g of 1,4-cyclohexadiene is introduced rapidly through the dropping funnel.
- 135 g of chloroform is then added dropwise over a period of 1.5–2 hours.
- The resulting mixture is stirred for an additional 30 minutes before 300 ml of cold water is added to dissolve all precipitated salts.
- The organic phase is separated, and the aqueous phase is extracted with pentane. The extract is combined with the original pentane solution and dried over anhydrous sodium sulfate.
- The solvent is removed on a rotary evaporator, and the product is distilled to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichlorobicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as phosphorus trichloride to form phosphonic dichlorides.
Addition Reactions: The compound can participate in electrophilic addition reactions due to the presence of the strained bicyclic ring system.
Common Reagents and Conditions
Phosphorus Trichloride: Used in substitution reactions to form phosphonic dichlorides.
Anhydrous Aluminum Trichloride: Acts as a catalyst in certain reactions involving the compound.
Major Products
Phosphonic Dichlorides: Formed from the reaction with phosphorus trichloride.
Ethylidenecyclohexenes: Formed in reactions with potassium tert-butoxide in dimethyl sulfoxide.
Scientific Research Applications
2,2-Dichlorobicyclo[4.1.0]heptane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for studying the properties of strained bicyclic systems.
Chemical Reactions Studies: Used to investigate the mechanisms of electrophilic addition and substitution reactions.
Mechanism of Action
The mechanism of action of 2,2-Dichlorobicyclo[4.1.0]heptane involves the formation of reactive intermediates such as dichlorocarbenes. These intermediates can undergo various reactions, including addition to alkenes and substitution with nucleophiles. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
7,7-Dichlorobicyclo[4.1.0]heptane: A closely related compound with similar reactivity.
Bicyclo[2.1.1]hexane: Another bicyclic compound with different substituents and reactivity.
Uniqueness
2,2-Dichlorobicyclo[4.1.0]heptane is unique due to its specific substitution pattern and the presence of two chlorine atoms on the same carbon atom. This structural feature imparts distinct reactivity compared to other bicyclic compounds .
Properties
CAS No. |
13519-94-3 |
|---|---|
Molecular Formula |
C7H10Cl2 |
Molecular Weight |
165.06 g/mol |
IUPAC Name |
2,2-dichlorobicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H10Cl2/c8-7(9)3-1-2-5-4-6(5)7/h5-6H,1-4H2 |
InChI Key |
MDFVNTKXKMMRJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC2C(C1)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-Cyclopentyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966039.png)

![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11966045.png)




![Allyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11966086.png)


![ethyl 2-[3-(4-bromobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11966108.png)
![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966118.png)

![2-(4-Methoxy-phenyl)-3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11966127.png)
